3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol
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Overview
Description
3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 2-methyl-3-pyrazolecarboxaldehyde, the pyrazole ring is formed through cyclization reactions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.
Attachment to the Naphthalene Ring: The pyrazole derivative is then linked to the naphthalene ring through a thioether bond formation, typically using a thiol reagent and a suitable coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the pyrazole ring or the naphthalene ring, depending on the reagents used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced forms of the pyrazole or naphthalene rings.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
- Organic Synthesis
Properties
IUPAC Name |
3-[[5-(hydroxymethyl)-2-methylpyrazol-3-yl]methylsulfanyl]naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-18-13(7-12(9-19)17-18)10-21-14-6-11-4-2-3-5-15(11)16(20)8-14/h2-8,19-20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDNOYJRXNRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)CSC2=CC3=CC=CC=C3C(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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